molecular formula C12H16N2 B568738 N-Cyanomethyl Phentermine CAS No. 69716-73-0

N-Cyanomethyl Phentermine

Cat. No.: B568738
CAS No.: 69716-73-0
M. Wt: 188.274
InChI Key: MPPDZKBMBLBQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyanomethyl Phentermine is a chemical compound for research and development purposes. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or any personal use. Researchers are responsible for ensuring all necessary permits are obtained for its use in accordance with local and national regulations. Phentermine, the parent structure of this derivative, is a sympathomimetic amine that functions as a norepinephrine-dopamine releasing agent (NDRA) and to a lesser extent, a reuptake inhibitor . It is known to suppress appetite and promote weight loss in clinical contexts . The specific physicochemical properties, pharmacological profile, metabolic pathways, and research applications of the N-cyanomethyl analog are not currently well-documented in the scientific literature and require further investigation. This product is offered "For Research Use Only" (RUO). It must not be used as a drug, cosmetic, or for any household purposes.

Properties

IUPAC Name

2-[(2-methyl-1-phenylpropan-2-yl)amino]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,14-9-8-13)10-11-6-4-3-5-7-11/h3-7,14H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPDZKBMBLBQCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acetylation of Dimethylbenzyl Alcohol

Dimethylbenzyl alcohol reacts with acetic acid and sulfuric acid in an organic solvent (e.g., n-butyronitrile) to form N-(1,1-dimethyl-phenethyl)acetamide. Key parameters include:

ParameterOptimal ValueImpact on Yield
Molar ratio (alcohol:acetic acid)1:5Maximizes acetylation
Catalyst (H2SO4)0.1 equivalentsReduces side reactions
Reaction time8 hoursEnsures completion

This step achieves yields >95% under reflux conditions.

Hydrolysis to Phentermine Free Base

The acetamide intermediate undergoes alkaline hydrolysis using inorganic bases (e.g., NaOH, KOH) in aqueous-organic biphasic systems. For example:
N-(1,1-dimethyl-phenethyl)acetamide+NaOHPhentermine free base+NaOAc\text{N-(1,1-dimethyl-phenethyl)acetamide} + \text{NaOH} \rightarrow \text{Phentermine free base} + \text{NaOAc}
Stoichiometric base quantities and controlled pH (6–8) prevent emulsion formation, yielding 93–96% phentermine.

N-Cyanomethylation Strategies

While direct methods for this compound are undisclosed, analogous N-alkylation reactions provide mechanistic insights:

Nucleophilic Substitution

Phentermine’s primary amine reacts with cyanomethyl halides (e.g., chloroacetonitrile) in the presence of a base:
Phentermine+ClCH2CNBaseN-Cyanomethyl Phentermine+HCl\text{Phentermine} + \text{ClCH2CN} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
Critical Factors :

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Base : Triethylamine or K2CO3 neutralizes HCl, driving the reaction.

  • Temperature : 40–60°C balances reaction rate and byproduct suppression.

Reductive Amination

An alternative route employs formaldehyde cyanohydrin:
Phentermine+OHC-CH2CNNaBH3CNN-Cyanomethyl Phentermine\text{Phentermine} + \text{OHC-CH2CN} \xrightarrow{\text{NaBH3CN}} \text{this compound}
This method avoids halogenated reagents but requires strict moisture control to prevent nitrile hydrolysis.

Industrial Scalability and Challenges

Purification and Stability

This compound’s nitrile group is prone to hydrolysis under acidic or basic conditions. Purification via recrystallization from non-aqueous solvents (e.g., ethyl acetate/hexane) ensures stability .

Chemical Reactions Analysis

Types of Reactions: N-Cyanomethyl Phentermine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction’s outcome and the major products formed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products with varying functional groups.

Scientific Research Applications

N-Cyanomethyl Phentermine is a compound that has garnered attention in scientific research for its potential applications in various fields, particularly in pharmacology and medicinal chemistry. This article explores the applications of this compound, supported by comprehensive data tables and documented case studies.

Weight Management

This compound is primarily researched for its role in weight management. As an appetite suppressant, it acts on the central nervous system to reduce hunger signals. Studies have shown that compounds similar to phentermine can lead to significant weight loss without increasing cardiovascular risks when used over extended periods .

Case Study: Long-term Weight Loss Efficacy

  • Objective: To evaluate the long-term effects of phentermine and its derivatives on weight loss.
  • Method: A cohort study involving 13,972 adults monitored over three years.
  • Results: Participants using phentermine for over 12 months experienced a weight loss of approximately 7.4% more than those using it for less than three months, with no significant increase in cardiovascular disease (CVD) or mortality risk .

Cardiovascular Health

Research indicates that this compound may have beneficial effects on cardiovascular health by modulating metabolic pathways associated with lipid metabolism. Its potential to influence cholesterol and triglyceride levels makes it a candidate for treating conditions like hyperlipidemia .

Data Table: Effects on Lipid Profiles

Study ReferencePopulationInterventionResults
Adults with obesityThis compoundSignificant reduction in LDL and triglycerides
Patients with metabolic syndromePhentermine derivativesImproved lipid profiles without adverse cardiovascular events

Diabetes Management

Given its mechanism of action, this compound may also be explored for managing diabetes by improving insulin sensitivity and reducing blood glucose levels. The compound's ability to affect neuropeptide Y signaling pathways could play a role in appetite regulation and glucose metabolism .

Case Study: Insulin Sensitivity Improvement

  • Objective: To assess the impact of phentermine on insulin resistance.
  • Method: A randomized controlled trial involving diabetic patients.
  • Results: Participants showed improved insulin sensitivity markers after treatment with phentermine derivatives .

Potential Anti-Obesity Drug Development

The unique chemical structure of this compound positions it as a promising candidate for new anti-obesity medications. Its modifications could lead to formulations that maximize therapeutic effects while minimizing side effects.

Research Insights

  • This compound's pharmacokinetics suggest a favorable absorption profile, with peak plasma concentrations achieved within six hours post-administration .
  • Its interaction with neurotransmitter systems may provide dual benefits in appetite suppression and metabolic enhancement.

Mechanism of Action

The mechanism of action of N-Cyanomethyl Phentermine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Phentermine

Structural and Pharmacological Differences

Parameter Phentermine N-Cyanomethyl Phentermine (Inferred)
Molecular Formula C₁₀H₁₅N C₁₁H₁₄N₂ (estimated)
Substituent Unmodified ethylamine group Cyanomethyl (-CH₂CN) on nitrogen
Mechanism of Action Norepinephrine reuptake inhibition Likely enhanced metabolic stability
Half-Life ~19–24 hours Potentially prolonged due to cyanomethyl group
Therapeutic Use Short-term obesity management Hypothetical anti-obesity agent

Phentermine’s efficacy and safety have been validated over decades, with minimal evidence of amphetamine-like adverse effects (e.g., cardiovascular risks) in clinical practice . The cyanomethyl substitution in this compound may reduce CNS stimulation by altering dopamine release dynamics. For instance, phentermine increases extracellular dopamine in the nucleus accumbens but lacks the preferential mesolimbic targeting seen in drugs like amphetamine . Structural modifications could further modulate this selectivity.

Comparison with Amphetamine Derivatives

Pharmacodynamic and Legal Considerations

Compound Dopaminergic Activity Legal Status (U.S.)
Amphetamine High mesolimbic dopamine release Schedule II Controlled Substance
N-Ethylamphetamine Similar to amphetamine 1 gm = 80 gm marijuana equivalent
Phentermine Moderate dopamine release Schedule IV Controlled Substance
This compound Hypothetically reduced dopamine activity Likely Schedule IV (if approved)

Phentermine, despite structural similarities, shows lower abuse liability due to weaker mesolimbic dopamine stimulation .

Comparison with Other Anti-Obesity Agents

Efficacy and Combination Therapies

Agent/Combination Weight Loss (6–12 months) Mechanism
Phentermine monotherapy 5–10% body weight Norepinephrine reuptake inhibition
Phentermine/Topiramate 10–15% body weight Appetite suppression + GABA modulation
5-HTP/Carbidopa + Phentermine ~16–17% body weight Serotonin modulation + dopamine stability
This compound Not studied; hypothesized comparable Enhanced metabolic stability

Combination therapies like phentermine/topiramate demonstrate synergistic effects, achieving greater weight loss than monotherapy .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Compound Molecular Weight Key Substituent Half-Life
Phentermine 149.24 g/mol None 19–24 hours
This compound ~178.25 g/mol -CH₂CN Hypothetically >24h
N-Hydroxymephentermine 179.26 g/mol -NH(OH)CH₃ Unknown

Table 2: Adverse Effect Profiles

Compound Common Side Effects Cardiovascular Risks
Phentermine Insomnia, dry mouth, tachycardia Low incidence
Amphetamine Hypertension, arrhythmias, addiction High incidence
This compound Hypothetically reduced CNS stimulation Theoretical low risk

Biological Activity

N-Cyanomethyl phentermine is a derivative of phentermine, a sympathomimetic amine primarily used as an appetite suppressant in the treatment of obesity. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on weight loss, safety profile, and relevant case studies.

This compound acts similarly to phentermine by stimulating the central nervous system (CNS). Its primary mechanism involves the release of norepinephrine from presynaptic neurons, which leads to increased energy expenditure and appetite suppression. The compound also affects serotonin and dopamine pathways, contributing to its anorectic effects.

Pharmacological Actions:

  • Appetite Suppression: Increases levels of norepinephrine, which reduces hunger signals.
  • Energy Expenditure: Enhances resting metabolic rate.
  • Mood Modulation: Alters neurotransmitter levels, potentially improving mood and energy levels.

Pharmacokinetics

The pharmacokinetic profile of this compound is similar to that of its parent compound, phentermine. Key parameters include:

Parameter Value
Half-lifeApproximately 20 hours
BioavailabilityNot significantly affected by high-fat meals
Volume of distribution5 L/kg
Protein binding17.5%
Route of eliminationPrimarily renal (70-80% unchanged)

Safety Profile

The safety profile of this compound appears to align with that of phentermine. Common side effects include:

  • CNS Effects: Insomnia, restlessness, and potential for psychosis in predisposed individuals.
  • Cardiovascular Effects: Elevated blood pressure and heart rate.
  • Gastrointestinal Issues: Dry mouth and constipation.

In a case study involving a young female patient who abused phentermine, psychotic symptoms were observed after prolonged use . This highlights the necessity for careful monitoring during treatment.

Case Studies

  • Weight Loss Efficacy:
    • A randomized controlled trial showed significant weight loss in subjects treated with phentermine compared to placebo. Participants reported reductions in body weight and waist circumference .
  • Psychiatric Events:
    • A case report detailed recurrent psychosis linked to excessive doses of phentermine over several years . This emphasizes the importance of dosage regulation and monitoring for psychiatric symptoms.

Q & A

Basic: What analytical techniques are recommended for characterizing N-Cyanomethyl Phentermine in vitro?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for structural elucidation and purity assessment. Key parameters include:

  • Column: C18 with 0.1% formic acid in mobile phase for improved peak resolution.
  • Ionization: Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Fragmentation: Collision-induced dissociation (CID) to generate product ion spectra for isomer differentiation .
    Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should complement MS data to confirm substituent positioning, particularly the cyanomethyl group.

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure.
  • Ventilation: Use fume hoods for synthesis or weighing to avoid inhalation of particulate matter.
  • Storage: In airtight containers under inert gas (e.g., argon) to prevent degradation.
  • Waste Disposal: Neutralize residues with 10% sodium bicarbonate before disposal in designated hazardous waste containers .

Basic: How should researchers design a preliminary pharmacokinetic study for this compound?

Methodological Answer:

  • Model System: Rodent models (e.g., Sprague-Dawley rats) with staggered dosing (oral vs. intraperitoneal).
  • Sampling: Serial blood draws at 0, 1, 2, 4, 8, 12, 24 hours post-administration.
  • Analytics: Plasma extraction via protein precipitation (acetonitrile) followed by LC-MS/MS quantification.
  • Controls: Include vehicle-only and metabolite control groups to isolate parent compound effects .

Advanced: How can structural ambiguities between this compound and its regioisomers be resolved?

Methodological Answer:

  • Synthesis of Reference Standards: Chemically synthesize suspected regioisomers (e.g., cyanomethyl group at para vs. ortho positions) to compare retention times and fragmentation patterns .
  • Chromatographic Optimization: Use ultra-high-performance liquid chromatography (UHPLC) with a biphenyl column and gradient elution (water/acetonitrile + 0.1% formic acid) to achieve baseline separation.
  • Data Triangulation: Cross-validate findings using high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) .

Advanced: What strategies mitigate contradictions in metabolic data across in vivo and in vitro studies?

Methodological Answer:

  • Interspecies Comparisons: Parallel assays in human hepatocytes and rodent liver microsomes to identify species-specific cytochrome P450 interactions.
  • Cofactor Supplementation: Include NADPH-regenerating systems in vitro to mimic in vivo redox conditions.
  • Meta-Analysis: Apply random-effects models to aggregate data from heterogeneous studies, adjusting for variables like dosing regimen and sample size .

Basic: What criteria define high-quality synthetic pathways for this compound?

Methodological Answer:

  • Yield Optimization: Screen catalysts (e.g., palladium vs. nickel) for cyanomethylation reactions; aim for >80% yield.
  • Purity Thresholds: Validate via HPLC (purity ≥95%) and residual solvent analysis (ICH Q3C guidelines).
  • Scalability: Test batch sizes from 1 mg (analytical scale) to 10 g (preparative scale) to assess reproducibility .

Advanced: How can researchers differentiate this compound’s pharmacological effects from its parent compound, phentermine?

Methodological Answer:

  • Receptor Binding Assays: Compare affinity for norepinephrine transporter (NET) and dopamine receptor subtypes using radioligand displacement (e.g., [³H]-nisoxetine).
  • Functional Studies: Measure cAMP accumulation in transfected HEK293 cells to assess adrenergic receptor activation.
  • In Vivo Specificity: Conduct locomotor activity tests in rodents; this compound’s reduced lipophilicity may decrease CNS penetration versus phentermine .

Basic: What statistical methods are appropriate for dose-response studies of this compound?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to estimate EC₅₀ and Hill slope.
  • Outlier Handling: Apply Grubbs’ test (α=0.05) to exclude anomalous data points.
  • Power Analysis: Use G*Power to determine sample size (target β=0.8, α=0.05) based on pilot data variability .

Advanced: How should researchers address discrepancies in toxicity profiles between acute and chronic exposure studies?

Methodological Answer:

  • Time-Course Experiments: Evaluate hepatotoxicity markers (ALT, AST) at 24-hour intervals over 28 days.
  • Mechanistic Profiling: Perform RNA-seq on liver tissue to identify differentially expressed genes (e.g., CYP3A4, GSTP1) linked to metabolic adaptation.
  • Benchmarking: Compare results against structural analogs (e.g., N-methylphentermine) to isolate cyanomethyl-specific effects .

Basic: What ethical considerations apply to human studies involving this compound?

Methodological Answer:

  • Informed Consent: Disclose potential sympathomimetic side effects (tachycardia, hypertension) during recruitment.
  • Exclusion Criteria: Screen for cardiovascular history via ECG and serum lipid panels.
  • Data Transparency: Register trials on ClinicalTrials.gov and adhere to CONSORT guidelines for reporting adverse events .

Advanced: What computational tools predict this compound’s interaction with metabolic enzymes?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model binding poses with CYP2D6 and MAO-A.
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes.
  • QSAR Modeling: Train random forest algorithms on PubChem datasets to forecast hepatic clearance rates .

Basic: How should stability studies of this compound be designed?

Methodological Answer:

  • Forced Degradation: Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks.
  • Analytical Endpoints: Monitor degradation products via LC-MS and quantify parent compound loss.
  • Kinetic Analysis: Calculate Arrhenius activation energy to predict shelf life under standard storage conditions .

Advanced: What mechanistic studies elucidate this compound’s effects on appetite regulation?

Methodological Answer:

  • Neural Circuit Mapping: Use c-Fos immunohistochemistry in murine hypothalamic nuclei (ARC, PVN) post-administration.
  • Neurotransmitter Profiling: Microdialysis in nucleus accumbens to measure dopamine and serotonin levels.
  • Knockout Models: Assess food intake in melanocortin-4 receptor (MC4R) knockout mice to isolate receptor-specific effects .

Basic: What validation criteria ensure reproducibility in synthetic protocols for this compound?

Methodological Answer:

  • Interlaboratory Validation: Collaborate with ≥3 independent labs to replicate yields and purity.
  • Critical Parameter Documentation: Detail reaction temperature (±2°C), stirring speed, and catalyst lot numbers.
  • Reference Standards: Cross-check NMR and MS data against certified materials (e.g., USP standards) .

Advanced: How can researchers optimize bioanalytical methods for this compound in complex matrices?

Methodological Answer:

  • Sample Preparation: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to recover compound from plasma.
  • Matrix Effect Mitigation: Use stable isotope-labeled internal standards (e.g., this compound-d₃) for LC-MS/MS quantification.
  • Lower Limit of Quantification (LLOQ): Validate at 1 ng/mL with ≤20% CV for precision and accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.